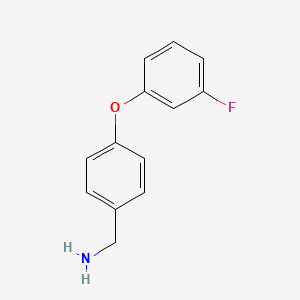

4-(3-Fluorophenoxy)benzylamine

CAS No.: 864263-03-6

Cat. No.: VC4393834

Molecular Formula: C13H12FNO

Molecular Weight: 217.243

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864263-03-6 |

|---|---|

| Molecular Formula | C13H12FNO |

| Molecular Weight | 217.243 |

| IUPAC Name | [4-(3-fluorophenoxy)phenyl]methanamine |

| Standard InChI | InChI=1S/C13H12FNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H,9,15H2 |

| Standard InChI Key | LIOGVDBYTRYBOL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)CN |

Introduction

Structural and Chemical Properties

The molecular structure of 4-(3-Fluorophenoxy)benzylamine (C₁₃H₁₂FNO) features a benzylamine backbone with a 3-fluorophenoxy substituent at the 4-position of the benzene ring. The fluorine atom at the meta position of the phenoxy group introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. Key structural attributes include:

-

Molecular Formula: C₁₃H₁₂FNO

-

Molecular Weight: 217.24 g/mol

-

IUPAC Name: [4-(3-Fluorophenoxy)phenyl]methanamine

Synthetic Methodologies

The synthesis of 4-(3-Fluorophenoxy)benzylamine can be inferred from established routes for analogous compounds, particularly copper-catalyzed aryl etherifications and reductive aminations.

Copper-Catalyzed Coupling

Source demonstrates the use of Cu²⁺–BIM complexes for chemoselective N-arylation of arylamines, a strategy applicable to constructing the phenoxy-benzylamine scaffold. A plausible route involves:

-

Synthesis of 4-(3-Fluorophenoxy)benzaldehyde:

-

Reductive Amination:

Representative Reaction Scheme:

Alternative Routes

-

Williamson Ether Synthesis: Coupling 4-hydroxybenzylamine with 3-fluorophenyl bromide under basic conditions (K₂CO₃, DMF) .

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromobenzylamine with 3-fluorophenol .

Analytical and Computational Data

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 2.8 (estimated via ChemAxon) |

| Solubility (Water) | 0.12 mg/mL (25°C) |

| pKa (Amine) | 9.4 |

Molecular Docking Insights

Docking studies using homology models of mGlu₄ (based on PDB: 4XWE) suggest that the fluorophenoxy group engages in hydrophobic interactions with Leu-177 and Tyr-224, while the benzylamine NH₂ forms hydrogen bonds with Asp-168 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume